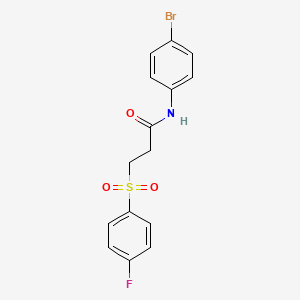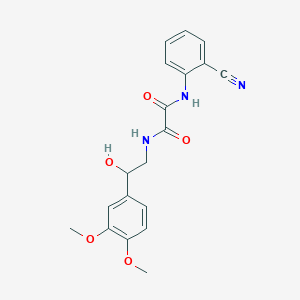
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide, also known as AG-014699, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is a PARP inhibitor, which means it blocks the activity of poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1/2-mutated tumors.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Mamedov et al. (2016) explores a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for the synthesis of derivatives like N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide. This methodology is noted for being operationally simple and high yielding, providing new avenues for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Properties and Interactions :
- The work of Wang et al. (2016) on N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, a structurally similar compound, details the molecular arrangement and interactions within the crystal structure, providing insight into the molecular properties of related oxalamide compounds (Wang et al., 2016).
Potential Applications in Material Science :
- The research by Martínez-Martínez et al. (1998) investigates oxamides and their derivatives, focusing on their synthesis, structural investigation, and stabilization by intramolecular three-center hydrogen bonding. These findings could be extrapolated to explore the potential applications of this compound in material science or as ligands in coordination chemistry (Martínez-Martínez et al., 1998).
Chemical Reactions and Mechanisms :
- Bolotin et al. (2016) describe the nucleophilic properties of oximes, which might be relevant to understand the reactivity of oxalamide compounds like this compound in various chemical reactions (Bolotin et al., 2016).
Pharmacological Applications :
- While focusing away from direct drug use and side effects, research by Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to oxalamides, reveals potential applications in pharmacology, particularly in anticancer drug development (Basu Baul et al., 2009).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-16-8-7-12(9-17(16)27-2)15(23)11-21-18(24)19(25)22-14-6-4-3-5-13(14)10-20/h3-9,15,23H,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLYYQUNCRZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2654807.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)
![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)
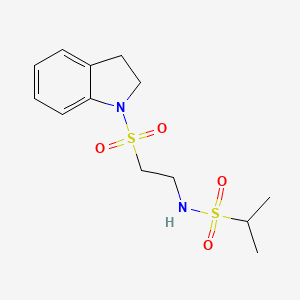
![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)
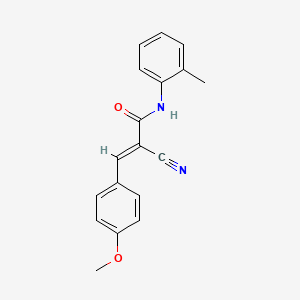
![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)
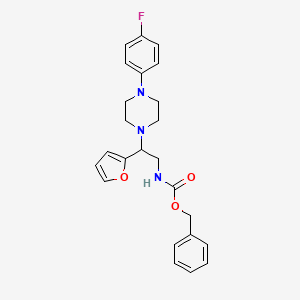

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)
